![molecular formula C21H25NO4 B1607618 (2S,4R)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid CAS No. 959582-82-2](/img/structure/B1607618.png)
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid
Overview
Description
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C21H25NO4 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4R)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4R)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
- The compound and its derivatives are utilized in the synthesis of complex molecular structures, such as coordination polymers with specific electrochemical, fluorescence responses, and contaminant removal capabilities. For instance, naphthalene-amide ligands have been combined with nickel(II) to synthesize polymers demonstrating varied structural configurations and applications in removal of contaminants like rhodamine B and Congo red from aqueous solutions (Zhao et al., 2020).
Materials Science and Environmental Applications
- In materials science, derivatives of the compound have been explored for the development of conducting polymers and carbon nanotubes through electropolymerization and chemical vapor deposition methods. These materials exhibit potential for applications in electronics and environmental remediation (Sotzing et al., 1996).
Catalysis and Chemical Reactions
- The compound and its related structures have been used as ligands in catalytic processes, including water oxidation and metal-catalyzed coupling reactions. These studies highlight their role in facilitating chemical transformations with implications for synthetic chemistry and industrial applications (Zong & Thummel, 2005).
Sensing and Detection
- Certain derivatives have shown promise in sensing applications, such as the detection of ions or molecules, due to their specific luminescent or electrochemical properties. For example, a polymeric-based ternary europium (III) complex system demonstrated the ability for optical sensing, showing changes in luminescence upon interaction with analytes (Li et al., 2019).
properties
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-13-14(12-18(22)19(23)24)11-16-9-6-8-15-7-4-5-10-17(15)16/h4-10,14,18H,11-13H2,1-3H3,(H,23,24)/t14-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPULYXIMLDLIM-KDOFPFPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376030 | |
Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
959582-82-2 | |
Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.